2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. The presence of the triazole and pyridine moieties suggests that this compound may interact with various biological targets, making it a candidate for further research in drug development.
This compound can be classified as a triazole derivative. Triazoles are five-membered aromatic rings containing three nitrogen atoms, which contribute to their chemical reactivity and biological activity. The specific structure of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide includes a sulfanyl group that enhances its reactivity and potential interactions with biological molecules.
The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The reaction conditions may include solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the reactions .
The molecular formula for 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is , with a molecular weight of approximately 354.4 g/mol.
Property | Value |
---|---|
IUPAC Name | 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
InChI | InChI=1S/C17H18N6OS/c1... |
InChI Key | QDWUKDCFQVUYBU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)C |
The structure reveals a complex arrangement that allows for potential interactions with biological targets through hydrogen bonding and π-stacking interactions.
The compound can undergo various chemical transformations:
These reactions are crucial for modifying the compound's properties to enhance its biological activity .
The mechanism of action for 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves:
Research indicates that compounds with similar structures exhibit significant interactions with various biological targets, suggesting that this compound may exhibit similar properties .
The physical properties of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the triazole ring and potential nucleophilic sites provided by the sulfanyl group .
The compound has potential applications in various scientific fields:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: